(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an amine group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The final step involves the attachment of the 2-methylpropyl chain to the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Unique due to its specific substitution pattern.
(2-methylpropyl)({[1-(2,2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Similar structure but with a difluoroethyl group.
(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine: Similar structure but with a different substitution position on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1856071-09-4 |
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Molecular Formula |
C10H16F3N3 |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
2-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-8(2)5-14-6-9-3-4-16(15-9)7-10(11,12)13/h3-4,8,14H,5-7H2,1-2H3 |
InChI Key |
KENZDVLFJUVOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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